4-Iodobenzenesulfonyl chloride

説明

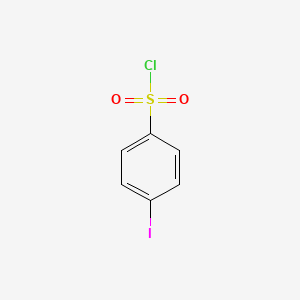

Structure

3D Structure

特性

IUPAC Name |

4-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXFXTSTVWDWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059175 | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-61-3 | |

| Record name | 4-Iodobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipsyl choride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipsyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-iodobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPSYL CHORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVL274EZOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzenesulfonyl Chloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also widely known by its common name p-iodophenylsulfonyl chloride or pipsyl chloride, is a versatile sulfonylating agent of significant interest in chemical synthesis and the life sciences.[1][2][3] Its utility stems from the presence of two key functional groups: a reactive sulfonyl chloride moiety and an iodine-substituted aromatic ring. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a core scaffold in many pharmaceuticals. The iodine atom provides a site for further chemical modification, such as cross-coupling reactions, and its high atomic mass is advantageous for crystallographic studies of derivatized biomolecules.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and its role as a chemical probe in proteomics for the study of cellular signaling.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. It is soluble in organic solvents such as ethanol and dichloromethane but reacts with water.[1] Due to its reactivity with moisture, it should be handled under anhydrous conditions and stored in a cool, dry place.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | p-Iodobenzenesulfonyl chloride, Pipsyl chloride, 4-Iodophenylsulfonyl chloride | [1][2][3] |

| CAS Number | 98-61-3 | [1][2] |

| Molecular Formula | C₆H₄ClIO₂S | [1][2] |

| Molecular Weight | 302.52 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 79-84 °C | |

| Solubility | Soluble in ethanol. | [1] |

| Reactivity | Reacts with water, amines, and alcohols. Moisture and light sensitive. |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points |

| ¹H NMR | The proton NMR spectrum typically shows two doublets in the aromatic region, characteristic of a para-substituted benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the four distinct aromatic carbons, with the carbon attached to the iodine showing a characteristic chemical shift. |

| IR Spectroscopy | The infrared spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) at approximately 1375 cm⁻¹ and 1180 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine. |

Key Applications and Experimental Protocols

The primary application of this compound lies in its ability to form sulfonamides upon reaction with primary and secondary amines. This reactivity is harnessed in several fields, including pharmaceutical synthesis, proteomics, and analytical chemistry.

Synthesis of Sulfonamides

The reaction of this compound with amines is a robust method for the synthesis of a wide range of sulfonamides, many of which are explored for their biological activities.

This protocol is a generalized procedure based on common laboratory practices for sulfonamide synthesis.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure sulfonamide.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100% | [4] |

| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 100% | [4] |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Quantitative | [4] |

| Various amines | Various sulfonyl chlorides | NaH | DMF/THF | 72-96% | [4] |

| Benzyl amine | p-Toluenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 62% | [5] |

Derivatization of Amino Acids for HPLC Analysis

As "pipsyl chloride," this compound is a well-established derivatizing agent for the analysis of amino acids by high-performance liquid chromatography (HPLC).[6][7] The derivatization reaction attaches the UV-active pipsyl group to the amino acid, enabling sensitive detection.

This protocol is a general guideline for the derivatization of amino acids.

-

Sample Preparation: Prepare a standard solution of the amino acid or a hydrolyzed protein sample in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.0).

-

Derivatization Reaction: To the amino acid solution, add a solution of this compound in a water-miscible organic solvent like acetone or acetonitrile. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: After the desired reaction time, quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume any excess this compound.

-

Sample Preparation for HPLC: Acidify the reaction mixture with a dilute acid (e.g., HCl) and filter or centrifuge to remove any precipitate. The resulting solution containing the pipsylated amino acid(s) is then ready for injection into the HPLC system.

-

HPLC Analysis: The separation of pipsylated amino acids is typically achieved on a reverse-phase C18 column with a gradient elution system, and detection is performed using a UV detector.

Chemical Probe in Proteomics

This compound serves as a valuable chemical probe in proteomics for identifying and characterizing protein-protein interactions and post-translational modifications.[8] It reacts with accessible primary amine groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[8] This covalent labeling can be used to map solvent-accessible surfaces of proteins and identify interaction interfaces.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for the synthesis of sulfonamides.

Caption: Using pipsyl chloride as a chemical probe in proteomics.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis and the life sciences. Its ability to efficiently form sulfonamides makes it a valuable building block for the synthesis of potentially bioactive molecules. Furthermore, its role as a derivatizing agent for amino acids and a chemical probe for proteomics underscores its importance as a tool for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective utilization of this important chemical compound.

References

- 1. This compound 95 98-61-3 [sigmaaldrich.com]

- 2. This compound | C6H4ClIO2S | CID 7399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. cbijournal.com [cbijournal.com]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to p-Iodophenylsulfonyl Chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Iodophenylsulfonyl chloride, also known as 4-iodobenzenesulfonyl chloride or pipsyl chloride, is a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and proteomics. Its bifunctional nature, featuring a reactive sulfonyl chloride group and an iodine-substituted aromatic ring, allows for versatile applications ranging from the formation of stable sulfonamides to serving as a handle for cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Formula

p-Iodophenylsulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted at the para (1,4) positions with an iodine atom and a sulfonyl chloride functional group.

-

Molecular Formula: C₆H₄ClIO₂S

-

Common Synonyms: p-Iodophenylsulfonyl chloride, this compound, Pipsyl chloride[1][2]

-

Canonical SMILES: C1=CC(=CC=C1S(=O)(=O)Cl)I[2]

-

InChI Key: POXFXTSTVWDWIR-UHFFFAOYSA-N[2]

Caption: Chemical structure of p-Iodophenylsulfonyl chloride.

Physicochemical Properties

The key physical and chemical properties of p-Iodophenylsulfonyl chloride are summarized in the table below. It is a solid at room temperature and is sensitive to moisture and light.[3] It is important to handle this compound under an inert atmosphere.

| Property | Value | Reference(s) |

| Molecular Weight | 302.52 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 80-82 °C (lit.) | |

| Boiling Point | 319.1 ± 25.0 °C (Predicted) | |

| Density | 1.999 g/cm³ (estimate) | |

| Solubility | Reacts with water. Soluble in ethanol. | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-Iodophenylsulfonyl chloride.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons typically appear as two doublets in the region of 7.5-8.0 ppm. | [2][5] |

| ¹³C NMR | Aromatic carbons show signals in the range of 125-145 ppm. The carbon attached to the sulfonyl group is significantly deshielded. | [2] |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. | [2][6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak. The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of p-iodophenylsulfonyl chloride and its subsequent use in sulfonamide formation are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of p-Iodophenylsulfonyl Chloride

This protocol describes the synthesis via chlorosulfonation of iodobenzene.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4ClIO2S | CID 7399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 98-61-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound(98-61-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Iodobenzenesulfonyl Chloride (CAS 98-61-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a pivotal aromatic sulfonyl halide intermediate in organic and medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride group and a versatile iodine atom, makes it an essential building block for the synthesis of a wide array of complex molecules. The iodine moiety allows for further functionalization through various cross-coupling reactions, while the sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its role as a scaffold in drug discovery and development. Detailed experimental protocols and safety information are also presented to facilitate its effective and safe use in a laboratory setting.

Physicochemical Properties

This compound is a solid at room temperature, appearing as white to light yellow crystals or powder.[1][2] It is sensitive to moisture and light and should be stored accordingly.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 98-61-3 | |

| Molecular Formula | C₆H₄ClIO₂S | |

| Molecular Weight | 302.52 g/mol | |

| Melting Point | 80-82 °C | [3][4][5] |

| Boiling Point | 319.1 ± 25.0 °C (Predicted) | [4][6] |

| Density | 1.999 g/cm³ (Estimate) | [4][6] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Solubility | Soluble in ethanol (100 mg/mL) | [3][4][5] |

| InChI Key | POXFXTSTVWDWIR-UHFFFAOYSA-N | [3][7] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorosulfonation of iodobenzene. This electrophilic aromatic substitution reaction is typically performed by treating iodobenzene with an excess of chlorosulfonic acid.

A general laboratory-scale synthesis procedure is as follows: In a dry, round-bottom flask equipped with a stirrer and condenser, chlorosulfonic acid is added to chloroform. The mixture is heated to a gentle reflux, and a solution of iodobenzene in chloroform is added portion-wise. The reaction proceeds with the evolution of hydrogen chloride gas. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete conversion. The work-up involves carefully pouring the reaction mixture into a separatory funnel, removing the inorganic acid layer, neutralizing the organic layer, drying it with a desiccant like magnesium sulfate, and finally removing the solvent under reduced pressure to yield the crude product.[8] Further purification can be achieved by high-vacuum distillation if required.[8]

Caption: Synthesis of this compound via Chlorosulfonation.

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from its dual reactivity. The sulfonyl chloride is a robust electrophile for forming sulfonamides, a privileged functional group in medicinal chemistry known for its biological activities and ability to act as a hydrogen bond donor/acceptor. The aryl iodide provides a handle for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.

Sulfonamide Formation

The reaction with primary or secondary amines is the most common transformation of this compound. This reaction, often referred to as a Hinsberg reaction, typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9] The resulting 4-iodophenylsulfonamides serve as crucial intermediates for more complex molecules.

Role as a Medicinal Chemistry Scaffold

The 4-iodobenzenesulfonyl moiety is a valuable scaffold for building libraries of compounds for high-throughput screening. Its rigid structure and defined vector for substitution allow medicinal chemists to systematically probe structure-activity relationships (SAR).

A notable application is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor involved in the inflammatory cascade associated with allergic diseases like asthma. A patented series of arylsulfonylamino-benzocyclohepten-yloxy-acetic acids, which act as CRTH2 antagonists, utilizes this compound as a key starting material.[10] The synthesis involves coupling it with an amine-containing core structure to build the final drug candidate.

Caption: Inhibition of the CRTH2 Inflammatory Pathway by a Derived Antagonist.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-iodobenzenesulfonamide

This protocol is a representative example of the sulfonylation of an amine using this compound.

Materials:

-

Amine (e.g., aniline or substituted aniline) (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask with stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Caption: Standard Workflow for Synthesis and Purification of Sulfonamides.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][10] It may also be corrosive to metals.[1][10] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

| Hazard Information | GHS Codes & Statements | Source(s) |

| Pictogram | GHS05 (Corrosion) | [3][10] |

| Signal Word | Danger | [1][10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [1][10] |

| Precautionary Statements | P260: Do not breathe dusts or mists.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [1][10] |

| Storage Class | 8A: Combustible corrosive hazardous materials | [3][11] |

In case of exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. Synthesis and SAR of Tetracyclic Inhibitors of Protein Kinase CK2 Derived from Furocarbazole W16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 5G | Labscoop [labscoop.com]

- 3. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. d-nb.info [d-nb.info]

- 8. Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Iodobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a crucial reagent in analytical chemistry and drug development.[1] Its utility primarily lies in the derivatization of primary and secondary amines, such as amino acids and peptides, to facilitate their separation and detection.[2][3] This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental protocols and a workflow for its application in peptide derivatization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClIO₂S | [4] |

| Molecular Weight | 302.52 g/mol | [1] |

| CAS Number | 98-61-3 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 80-82 °C (lit.) | [1] |

| Boiling Point | 319.1 ± 25.0 °C (Predicted) | |

| Density | 1.999 g/cm³ (Estimated) | |

| Solubility | Soluble in ethanol (100 mg/mL) | [1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectrum available.[5] |

| FT-IR | Characteristic peaks for sulfonyl chloride and substituted benzene ring. |

| Mass Spectrometry | Data available for review.[6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[7][8][9][10]

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a calibrated melting point apparatus.

-

Heat the block at a rate of 10-20 °C/minute initially.

-

Once the temperature is within 15-20 °C of the expected melting point (80-82 °C), reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination in Ethanol

The solubility of this compound in ethanol can be determined by preparing a saturated solution.[11]

Procedure:

-

Weigh out a known amount of this compound (e.g., 100 mg) and add it to a known volume of ethanol (e.g., 1 mL) in a sealed vial at room temperature.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

If the solid completely dissolves, add a further known amount of the compound and repeat the agitation until a saturated solution with excess solid is obtained.

-

Carefully filter or centrifuge the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear supernatant and evaporate the solvent completely.

-

Weigh the remaining solid residue. The solubility can then be calculated in mg/mL.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent.

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Place the NMR tube in the spectrometer (e.g., a Varian A-60D instrument or similar).[6]

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[12][13][14][15]

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Application: Derivatization of Peptides

This compound is widely used for the derivatization of the N-terminal amino group of peptides. This process, known as pipsylation, aids in peptide sequencing and quantification.[2][3]

Caption: Workflow for the derivatization of peptides using this compound.

This workflow illustrates the key steps in modifying a peptide with a pipsyl group, a common procedure in proteomics and analytical biochemistry. The reaction involves the nucleophilic attack of the peptide's N-terminal amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[16] The resulting pipsylated peptide can then be purified and analyzed.

References

- 1. This compound 95 98-61-3 [sigmaaldrich.com]

- 2. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound(98-61-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C6H4ClIO2S | CID 7399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. eng.uc.edu [eng.uc.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

4-Iodobenzenesulfonyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonyl chloride, a key reagent in pharmaceutical synthesis and analytical chemistry. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its use in derivatization reactions.

Core Physicochemical Data

This compound, also known as pipsyl chloride, is an aromatic sulfonyl chloride compound. Its quantitative properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₄ClIO₂S | [1][2] |

| Molecular Weight | 302.52 g/mol | [1][2] |

| Alternative Molecular Weight | 302.51 g/mol | [3] |

| CAS Number | 98-61-3 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the derivatization of amino acids are provided below. These protocols are essential for researchers utilizing this compound in their work.

Synthesis of this compound

This protocol details the synthesis of this compound from iodobenzene and chlorosulfonic acid.[4]

Materials:

-

Iodobenzene

-

Chloroform

-

Chlorosulfonic acid

-

Magnesium sulfate (MgSO₄)

-

5 L three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle

-

Water-cooled condenser

-

2 L addition funnel

-

Inert gas source

-

6 L separatory funnel

Procedure:

-

Reaction Setup: In a dry 5 L three-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, water-cooled condenser, and an inert gas inlet, add 2.5 L of chloroform and 503 g (4.32 mol) of chlorosulfonic acid.

-

Addition of Iodobenzene: Heat the mixture to a gentle reflux. Over the course of 1 hour, add a solution of 400 g (1.96 mol) of iodobenzene in 0.5 L of chloroform from the addition funnel. During the addition, the reaction mixture will change color from yellow to a dark red-purple, and hydrogen chloride gas will be released.

-

Reaction Completion: Continue to heat the reaction mixture under reflux for an additional hour. Gas chromatography can be used to monitor the reaction and confirm the complete conversion to this compound.

-

Work-up: Pour the cooled reaction mixture into a 6 L separatory funnel. Discard the lower inorganic acid layer.

-

Neutralization and Drying: Neutralize the organic layer and subsequently dry it with magnesium sulfate.

-

Isolation: Evaporate the solvent to yield the crude this compound as a yellow solid. The approximate yield is 593 g (quantitative).

-

Purification (Optional): The product can be further purified by distillation under high vacuum if required.

Derivatization of (Phenylsulfonyl amino)-L-aspartic acid

This protocol describes the use of this compound to derivatize an amino acid, specifically in the synthesis of (phenylsulfonyl amino)-L-aspartic acid.[4]

Materials:

-

(Phenylsulfonyl amino)-L-aspartic acid (acid 8-1)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Deionized water (H₂O)

-

This compound

-

Ethyl acetate (EtOAc)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Initial Solution: In a suitable reaction vessel, prepare a solution of 4.39 g (33.2 mmol) of acid 8-1, 1.49 g (37.2 mmol) of NaOH, 30 ml of diethyl ether, and 30 ml of H₂O. Cool the solution to 0°C.

-

Addition of Sulfonyl Chloride: To the cooled solution, add 10.34 g (34.2 mmol) of this compound.

-

Second Base Addition: After approximately 5 minutes, add a solution of 1.49 g (37.2 mmol) of NaOH dissolved in 15 ml of H₂O. Remove the cooling bath.

-

Reaction Time: Allow the reaction to proceed for 2.0 hours.

-

Concentration: Concentrate the reaction mixture to remove the organic solvent.

-

Aqueous Work-up: Dissolve the residue in 300 ml of H₂O and wash with ethyl acetate.

-

Acidification: Cool the aqueous portion to 0°C and acidify with concentrated HCl to precipitate the derivatized product.

Process Visualization

The following diagram illustrates the logical workflow for the derivatization of a generic amino acid using this compound, based on the principles outlined in the experimental protocol.

Caption: Workflow for amino acid derivatization.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Iodobenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound, also known as pipsyl chloride, is an important organic reagent characterized by the presence of a reactive sulfonyl chloride group and an iodine atom on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its applications include its use as a derivatizing agent for amines and phenols, and as a precursor for the introduction of the 4-iodophenylsulfonyl moiety into larger molecules. This guide details three principal methods for its synthesis, providing a comparative analysis to aid in laboratory-scale and potential scale-up production.

Spectroscopic and Physical Data Summary

A summary of the key physical and spectroscopic data for this compound is provided in the table below for easy reference and comparison.

| Property | Data |

| Molecular Formula | C₆H₄ClIO₂S |

| Molecular Weight | 302.52 g/mol |

| Appearance | White to beige or orange crystalline powder |

| Melting Point | 80-82 °C[1] |

| CAS Number | 98-61-3 |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.99 (d, 2H), 7.75 (d, 2H)[2] |

| ¹³C NMR | Predicted values for similar structures suggest aromatic carbons between 125-170 ppm. |

| Infrared (IR) | Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 302. Key fragments: m/z 267 [M-Cl]⁺, m/z 203 [M-SO₂Cl]⁺, m/z 76 [C₆H₄]⁺.[2] |

Synthesis Methodologies

Three primary synthetic routes for the preparation of this compound are detailed below. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and yield.

Method 1: Direct Chlorosulfonation of Iodobenzene

This is a common and direct method for the synthesis of this compound, involving the electrophilic substitution of iodobenzene with chlorosulfonic acid.

Experimental Protocol:

In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, water-cooled condenser, and an addition funnel, 2.5 L of chloroform and 503 g (4.32 mol) of chlorosulfonic acid are added. The mixture is heated to a gentle reflux. A solution of 400 g (1.96 mol) of iodobenzene in 0.5 L of chloroform is added dropwise over 1 hour. During the addition, the reaction mixture changes color from yellow to dark red-purple, with the evolution of HCl gas. The reaction is then refluxed for an additional hour. Gas chromatography can be used to monitor the reaction to completion.

Work-up and Purification:

The reaction mixture is cooled and poured into a 6 L separatory funnel. The lower inorganic acid layer is carefully discarded. The organic layer is neutralized, washed, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound as a yellow solid. The reported yield is approximately 593 g (quantitative).[4] For higher purity, the product can be distilled under high vacuum.

Method 2: Sandmeyer-type Reaction of 4-Iodoaniline

This method involves the diazotization of 4-iodoaniline followed by a copper-catalyzed reaction with a sulfur dioxide surrogate to form the sulfonyl chloride. This approach is particularly useful when 4-iodoaniline is a more readily available starting material.

Experimental Protocol (Adapted from a general procedure for Sandmeyer chlorosulfonylation):

To a solution of 4-iodoaniline (1.0 equivalent) in acetonitrile, 37% aqueous HCl (2.0 equivalents) is added. The mixture is stirred at room temperature, and then tert-butyl nitrite (1.1 equivalents) is added dropwise. After the complete formation of the diazonium salt, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.60 equivalents) and a catalytic amount of copper(II) chloride (5 mol %) are added. The reaction mixture is then heated to 75 °C for 2 hours.[4][5]

Work-up and Purification:

After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sulfamic acid and extracted with an organic solvent such as cyclopentyl methyl ether (CPME). The organic layer is washed with water, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to yield the this compound.

Method 3: From 4-Iodobenzenesulfonic Acid

This method involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent, typically thionyl chloride.

Experimental Protocol (Adapted from a general procedure):

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 4-iodobenzenesulfonic acid (1.0 equivalent) is suspended in an excess of thionyl chloride (2.0-3.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated to reflux (approximately 70-80 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[6][7]

Work-up and Purification:

The excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation or recrystallization from a suitable solvent to afford the pure this compound.

Visualized Workflows and Pathways

To further clarify the synthetic processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: Synthetic Pathways to this compound.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the choice of route largely dependent on the availability and cost of starting materials, desired purity, and scale of the reaction. The direct chlorosulfonation of iodobenzene offers a high-yielding and straightforward approach. The Sandmeyer-type reaction provides a viable alternative when starting from 4-iodoaniline, and the conversion from 4-iodobenzenesulfonic acid is a classic and reliable method. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently synthesize this valuable chemical intermediate for their research and development needs.

References

- 1. This compound | 98-61-3 [chemicalbook.com]

- 2. This compound(98-61-3) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 4-Iodobenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a pivotal reagent in modern organic and medicinal chemistry.[1][2] Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and a versatile iodine-substituted aromatic ring, makes it an invaluable building block for the synthesis of complex molecules. The sulfonyl chloride moiety serves as a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and thiosulfonate linkages.[3][4][5] Simultaneously, the iodo group provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, experimental protocols, and quantitative data to assist researchers in leveraging this reagent for applications in drug discovery and materials science.

Core Reactivity: Nucleophilic Substitution at Sulfur

The central theme of this compound's reactivity is the nucleophilic substitution at the electron-deficient sulfur atom. The strongly electron-withdrawing oxygen atoms and the chlorine atom render the sulfur center highly electrophilic. Nucleophiles attack this center, typically proceeding through a concerted or stepwise addition-elimination mechanism, displacing the chloride ion, which is an excellent leaving group.

Caption: General mechanism for the reaction of this compound with a nucleophile (R-Nu-H).

Reactivity with Amines: Synthesis of Sulfonamides

The reaction between this compound and primary or secondary amines is the most common method for synthesizing N-substituted 4-iodobenzenesulfonamides.[4] This reaction, often called sulfonylation, is robust and high-yielding. It typically requires a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include pyridine, triethylamine (TEA), or aqueous sodium hydroxide.[4]

Representative Quantitative Data

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pyridine | - | 0 - 25 | ~100 (quantitative) |

| p-Toluidine | Pyridine | - | 0 - 25 | ~100 (quantitative) |

| (L)-Aspartic Acid | NaOH | Diethyl Ether / H₂O | 0 to RT | Not specified, but successful |

| Substituted Anilines | Triethylamine (TEA) | THF or DCM | 0 to RT | 85 - 86 |

| 2-Amino-4-methylthiazole | Triethylamine (TEA) | THF | 0 | Not specified, used for precursor synthesis |

Note: Yields are highly substrate-dependent. The data above is compiled from representative procedures for benzenesulfonyl chlorides and may vary.[1][4]

Detailed Experimental Protocol (General)

-

Dissolution: The amine (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: A base, typically triethylamine (1.1 - 1.5 equivalents) or pyridine (used as solvent or co-solvent), is added to the solution. The mixture is stirred and often cooled in an ice bath to 0 °C.[4][6]

-

Addition of Sulfonyl Chloride: this compound (1.0 - 1.1 equivalents) is added portion-wise as a solid or as a solution in the reaction solvent. The addition is controlled to manage any exotherm.

-

Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored for completion (typically 2-12 hours) using thin-layer chromatography (TLC).[4][6]

-

Workup: Upon completion, the reaction is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude sulfonamide product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[6]

Reactivity with Alcohols and Phenols: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters.[7][8] Similar to sulfonamide synthesis, this reaction requires a base (e.g., pyridine, triethylamine) to deprotonate the alcohol/phenol and to scavenge the HCl byproduct.[6][9] The resulting 4-iodobenzenesulfonate esters are not only stable compounds but also excellent leaving groups in their own right, making them useful intermediates for subsequent Sₙ2 reactions.[10][11]

Representative Quantitative Data

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | Good to Excellent |

| 2-Iodophenol | Triethylamine (TEA) / DMAP | Dichloromethane (DCM) | 0 to RT | ~38 (for tosyl chloride, indicative) |

| Various Phenols | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 70 - 95 |

| Primary/Secondary Alcohols | Pyridine | Pyridine | 0 to RT | Generally high |

Note: Data is compiled from general sulfonate ester synthesis procedures.[6][7][8] DMAP (4-dimethylaminopyridine) is often used as a catalyst.[6]

Detailed Experimental Protocol (General)

-

Setup: The alcohol or phenol (1.0 equivalent) is dissolved in a solvent such as dichloromethane or pyridine. A catalytic amount of DMAP (0.05 equivalents) can be added to accelerate the reaction.[6]

-

Cooling and Base Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (2.0 equivalents) or pyridine (used as the solvent) is added.[6]

-

Reagent Addition: this compound (1.1 equivalents) is added slowly in portions.

-

Reaction: The mixture is stirred for several hours (e.g., 12-20 hours) while allowing it to warm to room temperature.[6]

-

Workup: The reaction mixture is diluted with the organic solvent and washed sequentially with water, dilute acid (e.g., 1M HCl), and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography or recrystallization to yield the pure sulfonate ester.[6]

Reactivity with Thiols: Synthesis of Thiosulfonates

The reaction of sulfonyl chlorides with thiols (mercaptans) produces thiosulfonate esters. This transformation is analogous to the formation of sulfonate esters from alcohols. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion and to neutralize the HCl byproduct.

Representative Quantitative Data

While specific data for this compound with a range of thiols is sparse in the reviewed literature, the reaction is known to be efficient. The general procedure for oxidative chlorosulfonation of thiols to form sulfonyl chlorides itself highlights the reactivity of sulfur nucleophiles.[12][13] The subsequent reaction of the formed sulfonyl chloride with another thiol molecule is a standard transformation.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Yield |

| Alkyl/Aryl Thiols | Triethylamine / Pyridine | Dichloromethane / THF | 0 to RT | Generally Good to High |

Detailed Experimental Protocol (General)

-

Setup: In a flask, the thiol (1.0 equivalent) is dissolved in an appropriate solvent like dichloromethane.

-

Base Addition: The solution is cooled to 0 °C, and a base such as triethylamine (1.2 equivalents) is added.

-

Reagent Addition: this compound (1.05 equivalents) dissolved in a minimal amount of solvent is added dropwise.

-

Reaction: The mixture is stirred at 0 °C for 1-2 hours and then at room temperature until the reaction is complete as monitored by TLC.

-

Workup and Purification: The workup and purification follow the same procedure as described for sulfonate esters, involving aqueous washes, drying, and purification by chromatography or recrystallization.

Visualizing the Process: A General Experimental Workflow

The following diagram illustrates the typical sequence of operations for reacting this compound with a nucleophile and isolating the final product.

Caption: A generalized experimental workflow for the synthesis of derivatives from this compound.

Conclusion

This compound is a highly effective and versatile electrophile for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates. Its reactions with amines, alcohols, and thiols are typically high-yielding and proceed under mild conditions, making them broadly applicable in organic synthesis. The presence of the iodo-substituent further enhances its utility, providing a site for diversification through cross-coupling chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic strategies, particularly in the fields of pharmaceutical and materials development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4ClIO2S | CID 7399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 13. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

Spectral Analysis of 4-Iodobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Iodobenzenesulfonyl chloride (CAS No. 98-61-3), a key reagent in organic synthesis and derivatization. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄ClIO₂S, with a molecular weight of 302.52 g/mol .[1] The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound in CDCl₃ exhibits two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.99 | Doublet | 2H | Ar-H ortho to -SO₂Cl |

| ~7.75 | Doublet | 2H | Ar-H ortho to -I |

Note: The exact coupling constants (J values) were not specified in the available data.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | C-S |

| ~138-142 | C-I |

| ~128-132 | C-H ortho to -SO₂Cl |

| ~125-129 | C-H ortho to -I |

Note: These are estimated chemical shift ranges based on analogous structures.[2][3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The spectrum is typically acquired for a solid sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1475 | Weak-Medium | Aromatic C=C stretch |

| ~1380 & ~1180 | Strong | Asymmetric & Symmetric SO₂ stretch |

| ~1010 | Medium | In-plane C-H bend |

| ~820 | Strong | para-disubstitution pattern (C-H out-of-plane bend) |

| ~580 | Medium | C-S stretch |

| ~550 | Medium | C-I stretch |

Note: The strong absorptions for the sulfonyl chloride group are highly characteristic.[7][8]

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Electron Ionization (EI), which leads to the formation of a molecular ion and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 304 | 21.1 | [M+2]⁺ (presence of ³⁷Cl) |

| 302 | 56.5 | [M]⁺ (Molecular Ion) |

| 267 | 79.7 | [M-Cl]⁺ |

| 203 | 89.7 | [M-SO₂Cl]⁺ or [C₆H₄I]⁺ |

| 127 | 3.1 | [I]⁺ |

| 76 | 100.0 | [C₆H₄]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observable for chlorine-containing fragments. The base peak is observed at m/z 76.[9]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to singlets for each carbon.[5][6]

FT-IR Spectroscopy (KBr Pellet Method)

The infrared spectrum of solid this compound is commonly obtained using the KBr pellet method.[10][11][12][13][14]

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.[13]

-

Pellet Formation: The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also acquired for background correction.

Mass Spectrometry (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common technique for the analysis of volatile and thermally stable compounds like this compound.[15][16][17][18][19]

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[18] The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar or mid-polar column).[16]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. 4-ヨードベンゼンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. This compound(98-61-3) 1H NMR spectrum [chemicalbook.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. shimadzu.com [shimadzu.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 18. uoguelph.ca [uoguelph.ca]

- 19. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]

An In-depth Technical Guide to the Handling and Storage of Moisture-Sensitive Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the handling and storage of moisture-sensitive sulfonyl chlorides. Given their high reactivity towards water, which can lead to sample degradation and the generation of corrosive byproducts, proper management is critical to ensure experimental success, maintain reagent purity, and ensure laboratory safety. This document outlines the principles of sulfonyl chloride instability, provides quantitative data on their reactivity, and details experimental protocols for their safe handling and storage.

Introduction: The Challenge of Moisture Sensitivity

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone in organic synthesis, serving as vital precursors for sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, their utility is intrinsically linked to their high electrophilicity at the sulfur atom, which also renders them highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often rapid and leads to the formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).

The presence of these acidic byproducts can compromise the integrity of subsequent reactions by altering pH, catalyzing side reactions, or consuming reagents. Furthermore, the liberation of HCl gas can create a corrosive and hazardous laboratory environment. Therefore, the strict exclusion of atmospheric and solvent-borne moisture is paramount when working with this class of compounds.

Understanding Sulfonyl Chloride Hydrolysis

The reaction of a sulfonyl chloride with water is a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for most sulfonyl chlorides is a bimolecular nucleophilic substitution (SN2)-like pathway.[1] In this process, a water molecule directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the sulfonyl chloride. Electron-withdrawing groups on the aromatic ring of an arenesulfonyl chloride increase the electrophilicity of the sulfur atom, thereby accelerating the rate of hydrolysis.[2][3] Conversely, electron-donating groups decrease the rate of hydrolysis.

Quantitative Data on Sulfonyl Chloride Reactivity

The following tables summarize kinetic data for the hydrolysis (solvolysis in water) of various sulfonyl chlorides. This data serves as a quantitative measure of their sensitivity to water.

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water [4][5]

| Substituent (X) in X-C₆H₄SO₂Cl | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 4-Methoxy | 25 | Data not explicitly found |

| 4-Methyl | 25 | Data not explicitly found |

| Hydrogen | 25 | Data not explicitly found |

| 4-Bromo | 25 | Data not explicitly found |

| 4-Nitro | 25 | Data not explicitly found |

| 3-Nitro | 25 | Data not explicitly found |

| 2-Nitro | 25 | Data not explicitly found |

| 4-Fluoro | 25 | Data not explicitly found |

Note: While specific rate constants at 25°C were not found in a single comprehensive table, the provided sources form the basis for understanding the relative reactivity and the impact of substituents.

Table 2: Solvolysis of Methanesulfonyl Chloride in Water [1]

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 0 | Data not explicitly found |

| 20 | Data not explicitly found |

| 25 | Data not explicitly found |

| 50 | Data not explicitly found |

Note: The referenced literature indicates that the determination of these rate constants is fundamental to deriving the activation parameters discussed in the source.

Recommended Handling Procedures

The primary goal when handling sulfonyl chlorides is the rigorous exclusion of moisture. This can be achieved through the use of inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.

Inert Atmosphere Techniques

A glovebox provides the most controlled environment for handling highly sensitive reagents by maintaining a dry, inert atmosphere (typically nitrogen or argon). For routine manipulations, a Schlenk line offers a practical and effective alternative.

Experimental Protocol: Handling Sulfonyl Chlorides using a Schlenk Line

This protocol outlines the basic steps for manipulating a sulfonyl chloride under an inert atmosphere using a Schlenk line.[6][7]

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (typically overnight at >120 °C) and allowed to cool in a desiccator or under a stream of inert gas.

-

System Purge: Assemble the reaction apparatus (e.g., flask with a stir bar, condenser) and connect it to the Schlenk line. Evacuate the apparatus under vacuum and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric gases and moisture.[6]

-

Reagent Transfer: If the sulfonyl chloride is a solid, it can be added to the flask under a positive flow of inert gas. If it is a liquid, it should be transferred using a gas-tight syringe that has been purged with inert gas.

-

Solvent Addition: Anhydrous solvents are crucial. Use a freshly dried and degassed solvent. Transfer the solvent to the reaction flask via a cannula or a purged syringe.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) by withdrawing aliquots under a positive pressure of inert gas.

-

Quenching: Upon reaction completion, cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching. This is often done by slowly adding the reaction mixture to a stirred, cold solution (e.g., ice-water or a saturated aqueous solution of a mild base).[8] Controlled, low-temperature quenching minimizes the hydrolysis of any remaining sulfonyl chloride.[8]

Storage of Sulfonyl Chlorides

Proper storage is essential to maintain the purity and reactivity of sulfonyl chlorides over time. The primary considerations are the exclusion of moisture and, for some thermally sensitive compounds, temperature control.

Storage Containers

Store sulfonyl chlorides in tightly sealed containers with inert liners (e.g., PTFE). For highly sensitive compounds, storage in a sealed ampoule under an inert atmosphere is recommended.

Use of Desiccants

Storing sulfonyl chlorides in a desiccator is a common and effective practice. The choice of desiccant is important for maximizing storage stability.

Table 3: Comparison of Common Desiccants for Laboratory Use [9][10][11]

| Desiccant | Adsorption Mechanism | Capacity | Regeneration | Comments |

| Silica Gel | Physical Adsorption | High | Yes (120-150 °C) | Often contains a moisture indicator. Good general-purpose desiccant. |

| Molecular Sieves (3Å or 4Å) | Physical Adsorption | High | Yes (200-300 °C) | Excellent for achieving very low moisture levels. 3Å sieves are particularly effective for drying solvents as they do not adsorb most solvent molecules.[12][13] |

| Drierite (Anhydrous CaSO₄) | Chemical Absorption | Moderate | Yes (210 °C) | Good for general use. |

| Phosphorus Pentoxide (P₄O₁₀) | Chemical Reaction | Very High | No | Extremely efficient but forms a viscous layer of phosphoric acid upon hydration, which can be difficult to handle. |

For long-term storage of sulfonyl chlorides, molecular sieves are highly recommended due to their high efficiency in maintaining a very dry environment.

Analytical Methods for Monitoring Stability

Regularly assessing the purity of sulfonyl chlorides is good practice, especially for older reagents or those that may have been inadvertently exposed to moisture.

Spectroscopic and Chromatographic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the corresponding sulfonic acid impurity.[14]

-

IR Spectroscopy: The presence of a broad O-H stretch may indicate significant hydrolysis to the sulfonic acid.[14]

-

HPLC and GC-MS: These techniques are excellent for quantifying the purity of a sulfonyl chloride and detecting degradation products. Derivatization to a more stable sulfonamide may be necessary for GC-MS analysis.[14]

Karl Fischer Titration

For a precise quantification of water content in a sulfonyl chloride sample or in the solvents used, Karl Fischer titration is the gold standard.[15][16]

This protocol provides a general outline for determining the water content in a liquid sample.[17][18]

-

Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable background moisture level.

-

Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of inert gas), draw a known volume or weigh a known mass of the sulfonyl chloride into a gas-tight syringe.

-

Titration: Inject the sample into the conditioned titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content, typically in ppm or as a percentage. It is important to note that some sulfonyl chlorides with strong electron-withdrawing groups may react with the Karl Fischer reagent, leading to inaccurate results.[15]

Conclusion

The successful use of sulfonyl chlorides in research and development hinges on the diligent application of techniques that prevent their reaction with water. By understanding the mechanisms of their hydrolysis, employing inert atmosphere handling procedures, selecting appropriate storage conditions with effective desiccants, and utilizing analytical methods to monitor their purity, researchers can ensure the integrity of these valuable reagents and the reliability of their experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Chemistry Teaching Labs - Schlenk Lines [chemtl.york.ac.uk]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. benchchem.com [benchchem.com]

- 9. Natural vs Chemical Desiccants l Comparison for Moisture Control Streampeak Group [streampeakgroup.com]

- 10. ibisscientific.com [ibisscientific.com]

- 11. sse.co.th [sse.co.th]

- 12. redriver.team [redriver.team]

- 13. oozechem.com [oozechem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ardl.com [ardl.com]

- 17. cscscientific.com [cscscientific.com]

- 18. mcckf.com [mcckf.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Iodobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for 4-Iodobenzenesulfonyl chloride (also known as pipsyl chloride). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are its corrosive nature and potential for respiratory irritation.[1] It is classified as causing severe skin burns and serious eye damage.[1][2][3][4]

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B[1] |

| Serious Eye Damage/Eye Irritation | Category 1[1] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |

| Corrosive to metals | May be corrosive to metals[2][3] |